molecular formula C12H17ClO3 B13422328 (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol

(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol

Cat. No.: B13422328
M. Wt: 244.71 g/mol
InChI Key: QUPRJTSYYPDYRM-LLVKDONJSA-N
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Description

(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol is an organic compound with the molecular formula C12H17ClO3. It is characterized by the presence of a chloro group, a methoxy group, and a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol typically involves the reaction of 2-chlorobenzaldehyde with 1-methoxy-1-methylethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(betaS)-2-Chloro-beta-(1-methoxy-1-methylethoxy)benzeneethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloro and methoxy groups, along with the benzene ring, make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C12H17ClO3

Molecular Weight

244.71 g/mol

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)ethanol

InChI

InChI=1S/C12H17ClO3/c1-12(2,15-3)16-11(8-14)9-6-4-5-7-10(9)13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1

InChI Key

QUPRJTSYYPDYRM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(OC)O[C@H](CO)C1=CC=CC=C1Cl

Canonical SMILES

CC(C)(OC)OC(CO)C1=CC=CC=C1Cl

Origin of Product

United States

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